molecular formula C12H14O B14264890 4-Methyl-5-phenylpenta-2,4-dien-1-ol CAS No. 148601-11-0

4-Methyl-5-phenylpenta-2,4-dien-1-ol

Cat. No.: B14264890
CAS No.: 148601-11-0
M. Wt: 174.24 g/mol
InChI Key: CDTFCONWMIQNCH-UHFFFAOYSA-N
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Description

4-Methyl-5-phenylpenta-2,4-dien-1-ol is an organic compound with the molecular formula C12H14O. It is characterized by a conjugated diene system and a hydroxyl group, making it a versatile molecule in organic synthesis and various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-phenylpenta-2,4-dien-1-ol typically involves the aldol condensation of cinnamaldehyde and valeraldehyde in methanol in the presence of sodium hydroxide (NaOH). This reaction yields 2-n-propyl-5-phenylpentan-2,4-dienal, which is subsequently hydrogenated over a Raney-Nickel catalyst to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-phenylpenta-2,4-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or nickel catalyst is commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-Methyl-5-phenylpenta-2,4-dienal.

    Reduction: Formation of 4-Methyl-5-phenylpentanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Methyl-5-phenylpenta-2,4-dien-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-5-phenylpenta-2,4-dien-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the conjugated diene system can participate in electron transfer reactions. These interactions can affect cellular pathways and biochemical processes, although detailed studies on specific mechanisms are limited .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5-phenylpenta-2,4-dien-1-ol is unique due to its combination of a phenyl group and a conjugated diene system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and industrial applications .

Properties

CAS No.

148601-11-0

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

4-methyl-5-phenylpenta-2,4-dien-1-ol

InChI

InChI=1S/C12H14O/c1-11(6-5-9-13)10-12-7-3-2-4-8-12/h2-8,10,13H,9H2,1H3

InChI Key

CDTFCONWMIQNCH-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1)C=CCO

Origin of Product

United States

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